Technical Guide: Synthesis and Purification of Boc-PEG4-Methyl Propionate
Technical Guide: Synthesis and Purification of Boc-PEG4-Methyl Propionate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Boc-PEG4-methyl propionate (B1217596), a valuable bifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs) and other targeted drug delivery systems. This document outlines a plausible and detailed synthetic protocol, purification methodologies, and relevant characterization data.
Introduction
Boc-PEG4-methyl propionate (tert-butyl (1-(3-methoxy-3-oxopropyl)-3,6,9,12-tetraoxapentadecan-15-yl)carbamate) is a heterobifunctional linker featuring a Boc-protected amine and a methyl ester terminus, connected by a flexible tetraethylene glycol (PEG4) spacer. The Boc protecting group offers a stable handle for amine protection that can be readily removed under acidic conditions, while the methyl ester provides a reactive site for further chemical modification, such as amide bond formation following hydrolysis. The hydrophilic PEG4 chain enhances the solubility and pharmacokinetic properties of the resulting conjugates.
Table 1: Physicochemical Properties of Boc-PEG4-Methyl Propionate
| Property | Value |
| CAS Number | 2100306-74-7 |
| Molecular Formula | C₁₇H₃₃NO₈ |
| Molecular Weight | 379.45 g/mol |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in most organic solvents (DCM, THF, MeOH, etc.) |
Synthetic Pathway
The synthesis of Boc-PEG4-methyl propionate can be effectively achieved through a two-step process starting from the commercially available Boc-NH-PEG4-OH. The synthetic strategy involves the conversion of the terminal hydroxyl group to the methyl propionate ether via a Michael addition reaction with methyl acrylate (B77674).
Caption: Synthetic workflow for Boc-PEG4-methyl propionate.
Experimental Protocol: Michael Addition
This protocol details the synthesis of Boc-PEG4-methyl propionate from Boc-NH-PEG4-OH and methyl acrylate.
Materials:
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Boc-NH-PEG4-OH (1.0 eq)
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Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
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Methyl acrylate (1.5 eq)
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (B86663) (Na₂SO₄)
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Ethyl acetate (B1210297) (EtOAc)
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Hexanes
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add a stir bar and sodium hydride (1.2 eq). Suspend the sodium hydride in anhydrous THF.
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Addition of Starting Material: Dissolve Boc-NH-PEG4-OH (1.0 eq) in anhydrous THF and add it dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath).
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Deprotonation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The evolution of hydrogen gas should cease, indicating the formation of the alkoxide.
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Michael Addition: Cool the reaction mixture back to 0 °C and add methyl acrylate (1.5 eq) dropwise.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% Ethyl Acetate in Hexanes). The product spot should have a higher Rf value than the starting alcohol.
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Quenching: Once the reaction is complete, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
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Work-up: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
Purification of the crude Boc-PEG4-methyl propionate is crucial to remove unreacted starting materials, by-products, and residual reagents. Flash column chromatography is the recommended method for obtaining a high-purity product.
Caption: Purification workflow for Boc-PEG4-methyl propionate.
Experimental Protocol: Flash Column Chromatography
Materials:
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Crude Boc-PEG4-methyl propionate
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Silica gel (230-400 mesh)
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Ethyl acetate (EtOAc)
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Hexanes
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Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
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Potassium permanganate (B83412) stain
Procedure:
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Column Packing: Prepare a silica gel column using a slurry of silica gel in a low-polarity solvent (e.g., 10% ethyl acetate in hexanes).
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Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry the silica gel and load it onto the top of the packed column.
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Elution: Elute the column with a gradient of ethyl acetate in hexanes. A typical gradient might start from 10% ethyl acetate and gradually increase to 50% ethyl acetate.
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Fraction Collection: Collect fractions and monitor the elution of the product by TLC. The product is typically visualized with a potassium permanganate stain.
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Product Isolation: Combine the fractions containing the pure product and concentrate them under reduced pressure to yield Boc-PEG4-methyl propionate as a colorless to pale yellow oil.
Characterization and Data
The identity and purity of the synthesized Boc-PEG4-methyl propionate should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Table 2: Expected Analytical Data
| Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~5.0 (br s, 1H, NH), 3.66 (s, 3H, OCH₃), 3.6-3.7 (m, 16H, PEG CH₂), 3.3 (q, 2H, NHCH₂), 2.6 (t, 2H, CH₂CO), 1.44 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~172.0 (C=O, ester), 156.0 (C=O, carbamate), 79.0 (C(CH₃)₃), 70.0-71.0 (PEG CH₂), 67.0 (CH₂O), 40.5 (NHCH₂), 35.0 (CH₂CO), 28.5 (C(CH₃)₃) |
| Mass Spectrometry (ESI+) | m/z: [M+Na]⁺ calculated for C₁₇H₃₃NNaO₈⁺: 402.20, found: ~402.2 |
Table 3: Typical Synthesis and Purification Data
| Parameter | Typical Value |
| Reaction Yield (after purification) | 70-85% |
| Purity (by HPLC or NMR) | >95% |
Conclusion
This technical guide provides a detailed and practical protocol for the synthesis and purification of Boc-PEG4-methyl propionate. By following the outlined procedures, researchers can reliably produce this important bifunctional linker in high yield and purity, facilitating its application in the development of novel therapeutics and research tools. Careful execution of the experimental steps and diligent monitoring of the reaction and purification processes are key to achieving successful outcomes.
